
Hexachlorocyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexachlorocyclohexene (C₆H₆Cl₆) is a chlorinated hydrocarbon derived from the partial dehydrochlorination or metabolic degradation of hexachlorocyclohexane (HCH), a historically significant pesticide. It is structurally characterized by a cyclohexene ring (a six-membered carbon ring with one double bond) substituted with six chlorine atoms.
Preparation Methods
Hexachlorocyclohexene is synthesized through the chlorination of benzene under radical addition conditions. The process involves three successive radical dichlorination steps. The reaction can be represented as follows: [ \text{C}_6\text{H}_6 + 3\text{Cl}_2 \rightarrow \text{C}_6\text{H}_6\text{Cl}_6 ] This reaction destroys the aromaticity of the benzene ring, and the addition of chlorine molecules is rapid compared to the first step . Industrial production of this compound involves the photochemical chlorination of benzene under UV radiation .
Chemical Reactions Analysis
β-HCH Elimination Pathway
β-HCH undergoes hydroxide-induced dehydrochlorination in a three-stage mechanism to form 1,2,4-trichlorobenzene (1,2,4-TCB) :
Theoretical Insights :
-
Density Functional Theory (DFT) calculations confirm the preference for 1,2,4-TCB over 1,3,5-TCB due to steric and electronic factors in intermediate 7 .
-
Activation energies align with experimental kinetics, showing Stage 1 as rate-determining .
Oxidative Stress and Byproducts
HCH isomers react with hydroxyl radicals (- OH) in the atmosphere, with estimated half-lives of 5–15 days . Key degradation pathways include:
-
Hydrolysis : Slow in neutral water but accelerates in alkaline conditions .
-
Photolysis : UV light cleaves C–Cl bonds, forming pentachlorocyclohexenes and chlorobenzenes .
Dimerization to Mirex
Under specific conditions, HCH dimerizes to form mirex (C10
Cl12
), a highly stable and toxic pesticide banned under the Stockholm Convention :
2C6H6Cl6→C10Cl12+byproducts
Reactivity with Other Compounds
Stability and Byproduct Formation
HCH isomers exhibit varying persistence:
Hazardous Byproducts
Scientific Research Applications
Hexachlorocyclohexane (HCH) is a chemical compound with various applications, primarily as an insecticide. Technical-grade HCH is a mixture of several isomers, including alpha (α), beta (β), gamma (γ), delta (δ), and epsilon (ε) forms, which differ in the spatial arrangement of chlorine atoms around the cyclohexane ring . The gamma (γ) isomer, known as lindane, is the most insecticidal form .
Insecticide
HCH has been widely used as an insecticide, especially for controlling cotton insects . It has also been used to control leafhoppers and stem borers in lowland rice . Additionally, HCH can be used as a seed treatment to reduce wireworm damage in winter and spring-sown cereals and to control pests of cereals, sugar beets, and oilseed rape .
However, because of health concerns, the use of HCH has declined, and it is even prohibited in some countries .
Other Applications
Beyond its primary use as an insecticide, HCH has found some use in research. It has been used to study the microbial degradation of pesticides in contaminated sites .
Environmental Contamination
The application of HCH has led to water contamination when directly applied to control mosquitoes .
Health Effects
Accidental ingestion of food contaminated with HCH has resulted in poisonings . Exposure to toxic amounts of HCH can lead to blood disorders, dizziness, and headaches . In instances of swallowing large amounts, seizures and death have been reported . HCH can be stored in fat and has been detected in skin lipids and breast milk . Studies in rats have shown that HCH can cross the placenta and be transferred from mother to newborns via milk, leading to neurological and hormonal effects . The International Agency for Research on Cancer (IARC) has classified HCH (all isomers) as possibly carcinogenic to humans .
Metabolism and Excretion
Mechanism of Action
Hexachlorocyclohexene exerts its effects through various mechanisms. For example, lindane, a derivative of this compound, acts as a neurotoxin by interfering with gamma-aminobutyric acid (GABA) neurotransmitter function. It interacts with the GABA receptor-chloride channel complex at the picrotoxin binding site, affecting the nervous system . The molecular targets and pathways involved include the GABA receptor and associated ion channels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with hexachlorocyclohexene:
Hexachlorocyclohexane (HCH) Isomers
Key Differences :
- This compound is a metabolite of γ-HCH, formed via dehydrochlorination in human liver microsomes .
- β-HCH exhibits the highest environmental persistence, while this compound’s mobility in groundwater is linked to its role in dense non-aqueous phase liquids (DNAPLs) .
Hexachlorocyclopentadiene (HCCPD, CAS 77-47-4)
Key Differences :
- HCCPD’s smaller ring and additional double bonds increase reactivity, making it a precursor in chemical synthesis, unlike this compound .
- Both compounds exhibit chlorinated hydrocarbon toxicity, but HCCPD is more volatile and acutely hazardous via inhalation .
Dichlorodiphenyldichloroethylene (DDE)
Key Differences :
- DDE arises from DDT degradation, while this compound stems from HCH. Both are persistent but differ in metabolic pathways and ecological impacts .
Research Findings and Data Gaps
- Metabolic Pathways: this compound is a primary metabolite of γ-HCH in humans, forming via dechlorination and hydroxylation . Its epoxide derivative may contribute to γ-HCH’s carcinogenicity .
- Environmental Behavior : this compound constitutes 13–30% of DNAPLs at HCH waste sites but lacks partitioning data in water-soil systems, complicating risk assessments .
- Toxicity Data: Limited studies exist on this compound’s chronic effects, unlike well-documented HCH isomers and DDE .
Q & A
Q. Basic: What are the standard methodologies for assessing the toxicological profile of hexachlorocyclohexene isomers in epidemiological studies?
Answer:
The Agency for Toxic Substances and Disease Registry (ATSDR) outlines a systematic 8-step process for toxicological reviews, including:
- Step 2 : Literature search (PubMed, TOXCENTER) using isomer-specific queries (e.g., "gamma-hexachlorocyclohexane") and CAS numbers (608-73-1) .
- Step 3 : Data extraction using standardized forms to capture species, exposure routes (oral, dermal, inhalation), and outcomes (e.g., immunological effects) .
- Step 5 : Risk-of-bias assessment via criteria like cohort design validity and biomarker reliability .
Refer to Table C-1 (inclusion criteria) and Table C-2 (data extraction fields) for protocol design .
Q. Advanced: How can researchers resolve contradictions in epidemiological data on this compound-induced immunological effects?
Answer:
Conflicting outcomes (e.g., Landgren et al. 2009 vs. Wang et al. 2021a) require:
- Confidence rating analysis : Evaluate study design rigor (e.g., cohort vs. case-control) and exposure verification (biomarker vs. self-report) using Table C-33 .
- Bias adjustment : Apply tools like the Newcastle-Ottawa Scale to quantify selection and measurement biases .
- Dose-response stratification : Isomer-specific toxicity (e.g., γ-HCH vs. β-HCH) must be disaggregated, as metabolic pathways differ significantly .
Q. Basic: What are the critical physicochemical properties of this compound isomers relevant to environmental persistence studies?
Answer:
Key properties include:
- Solubility : β-HCH (0.24 mg/L at 20°C) vs. γ-HCH (7.3 mg/L), impacting bioaccumulation .
- Vapor pressure : γ-HCH (1.1 × 10⁻⁵ mmHg) influences atmospheric dispersion .
- Regulatory thresholds : CERCLA RQ exemptions for isomers due to variable ecotoxicity .
NIST Standard Reference Data (subscription required) provides isomer-specific thermodynamic profiles .
Q. Advanced: What methodological frameworks are recommended for analyzing this compound’s neurotoxic mechanisms in in vitro models?
Answer:
- Experimental design : Use primary neuronal cultures exposed to isomer-specific concentrations (e.g., 0.1–10 µM γ-HCH) with controls for metabolic interference (e.g., CYP450 inhibitors) .
- Endpoint selection : Measure oxidative stress markers (e.g., ROS, glutathione depletion) and synaptic protein expression (e.g., synaptophysin) .
- Data validation : Cross-reference with ATSDR’s Levels of Significant Exposure tables for dose concordance .
Q. Basic: How should researchers design a literature review strategy for this compound’s carcinogenic potential?
Answer:
- Search strings : Combine MeSH terms (e.g., "Hexachlorocyclohexane/toxicity"[Mesh]) with isomer synonyms (e.g., "Lindane") across PubMed, TOXCENTER, and NTRL .
- Screening criteria : Exclude ecological studies; prioritize cohort designs with individual exposure histories .
- Data synthesis : Use PRISMA flowcharts to document inclusion/exclusion ratios (e.g., 70/299 studies in ATSDR’s 2024 review) .
Q. Advanced: What statistical approaches address heterogeneity in this compound toxicity meta-analyses?
Answer:
- Multilevel modeling : Account for nested data (e.g., subpopulations in Meng et al. 2016) .
- Sensitivity analysis : Test robustness by excluding high-bias studies (e.g., those lacking biomarker validation) .
- Isomer-specific stratification : Use random-effects models to pool γ-HCH and β-HCH data separately, as their ED50 values differ by orders of magnitude .
Q. Basic: What ethical considerations apply to human studies on this compound exposure?
Answer:
- Informed consent : Mandatory for biomarker collection (e.g., serum HCH levels) in cohort studies .
- Confidentiality : Anonymize data from occupational cohorts (e.g., pesticide manufacturers) .
- Regulatory compliance : Align with IRB protocols referencing ATSDR’s Relevance to Public Health framework .
Q. Advanced: How can metabolomic profiling clarify this compound’s species-specific toxicity?
Answer:
- LC-MS/MS workflows : Quantify HCH metabolites (e.g., pentachlorocyclohexene) in rodent vs. human hepatocytes .
- Pathway analysis : Use KEGG or Reactome to map isomer-specific disruptions (e.g., β-HCH and PPARγ signaling) .
- Cross-species extrapolation : Apply physiologically based pharmacokinetic (PBPK) models adjusted for CYP2B6 activity differences .
Q. Basic: What are the validated biomarkers for this compound exposure in biological monitoring?
Answer:
- Serum/urine biomarkers : γ-HCH detection via GC-ECD (LOD: 0.01 µg/L) .
- Adipose tissue : β-HCH accumulation correlates with half-life (>100 days) .
- Quality control : Follow CDC’s NHANES protocols for batch correction and matrix effects .
Q. Advanced: What computational tools predict this compound’s environmental fate under climate change scenarios?
Answer:
- Fugacity modeling : Use BETR-Global to simulate γ-HCH partitioning in Arctic ecosystems under warming trends .
- Machine learning : Train random forests on historical deposition data (e.g., EMEP) to forecast soil retention .
- Uncertainty quantification : Apply Monte Carlo simulations to address parameter variability (e.g., hydrolysis rates) .
Q. Notes
Properties
CAS No. |
58264-17-8 |
---|---|
Molecular Formula |
C6H4Cl6 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
1,2,3,3,4,4-hexachlorocyclohexene |
InChI |
InChI=1S/C6H4Cl6/c7-3-1-2-5(9,10)6(11,12)4(3)8/h1-2H2 |
InChI Key |
ZRKVSJXJKCVUTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(=C1Cl)Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.